D-Trimannuronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

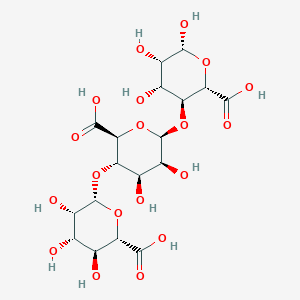

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H26O19 |

|---|---|

Molecular Weight |

546.4 g/mol |

IUPAC Name |

(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C18H26O19/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31)/t1-,2-,3+,4+,5-,6-,7-,8-,9-,10-,11-,12-,16+,17+,18+/m0/s1 |

InChI Key |

LCLHHZYHLXDRQG-BUOBQAFFSA-N |

Isomeric SMILES |

[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@@H]3C(=O)O)O)O)O)O)O)C(=O)O)O)O |

Canonical SMILES |

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)O)O)O)O)O)C(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into the Immunomodulatory Mechanisms of β-D-Mannuronic Acid (M2000) in Macrophages

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of β-D-mannuronic acid (M2000), a novel non-steroidal anti-inflammatory drug (NSAID), on macrophages. Emerging research has highlighted the potent immunomodulatory effects of M2000, primarily through its interaction with the Toll-like receptor (TLR) signaling pathways. This document details the molecular interactions, signaling cascades, and functional outcomes of M2000 treatment on macrophages, supported by quantitative data from in vitro studies. Detailed experimental protocols and visual representations of the signaling pathways are provided to facilitate further research and development in this area. While the initial query mentioned D-Trimannuronic acid, the preponderance of scientific literature focuses on the significant immunomodulatory activities of β-D-mannuronic acid, which will be the central focus of this guide.

Introduction

Macrophages are pivotal players in the innate immune system, orchestrating both pro-inflammatory and anti-inflammatory responses. Their dysregulation is a hallmark of numerous chronic inflammatory and autoimmune diseases. Toll-like receptors (TLRs), particularly TLR2 and TLR4, are key pattern recognition receptors on the surface of macrophages that recognize pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), initiating a cascade of inflammatory responses.[1] The activation of these receptors often leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), primarily through the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2]

β-D-mannuronic acid (M2000) is a low molecular weight carbohydrate that has demonstrated significant anti-inflammatory and immunomodulatory properties in various preclinical and clinical settings.[3][4] This guide will elucidate the core mechanism by which M2000 exerts its effects on macrophages, focusing on its role as an antagonist of TLR2 and TLR4 signaling.

Core Mechanism of Action

β-D-mannuronic acid (M2000) primarily functions by downregulating the expression and signaling of TLR2 and TLR4 on macrophages.[3] This inhibitory action prevents the subsequent activation of downstream inflammatory pathways, leading to a reduction in the production of key pro-inflammatory mediators. The core mechanism can be broken down into the following key events:

-

Inhibition of TLR2 and TLR4 Expression: M2000 has been shown to significantly suppress the protein expression of both TLR2 and TLR4 on the surface of monocyte-derived macrophages.[3]

-

Downregulation of Downstream Signaling Molecules: By inhibiting TLR activation, M2000 effectively reduces the gene expression of crucial adaptor and signaling proteins in the TLR pathway, including Myeloid differentiation primary response 88 (MyD88), Mitogen-activated protein kinase 14 (MAPK14), and the p65 subunit of NF-κB.[3]

-

Suppression of Pro-inflammatory Cytokine Production: The culmination of this inhibitory cascade is a marked decrease in the secretion of pro-inflammatory cytokines, most notably TNF-α and IL-6, by macrophages.[3][5]

Signaling Pathways

The immunomodulatory effect of β-D-mannuronic acid (M2000) on macrophages is mediated through the targeted inhibition of the TLR2 and TLR4 signaling pathways, which converge on the master regulator of inflammation, NF-κB.

TLR2 and TLR4 Signaling Inhibition by M2000

The following diagram illustrates the signaling cascade initiated by TLR2 and TLR4 activation and the points of intervention by M2000.

Quantitative Data Summary

The following tables summarize the quantitative effects of β-D-mannuronic acid (M2000) on macrophage signaling and function based on in vitro studies.

Table 1: Effect of M2000 on TLR2 and TLR4 Protein Expression in Monocyte-Derived Macrophages [3]

| Treatment | TLR2 Expression (Mean Fluorescence Intensity) | TLR4 Expression (Mean Fluorescence Intensity) |

| Control (Unstimulated) | Baseline | Baseline |

| LTA (10 µg/ml) | Increased | - |

| LPS (1 µg/ml) | - | Increased |

| M2000 (5 µ g/well ) + LTA | Significantly Decreased vs. LTA alone (p < 0.001) | - |

| M2000 (25 µ g/well ) + LTA | Significantly Decreased vs. LTA alone (p < 0.001) | - |

| M2000 (5 µ g/well ) + LPS | - | Significantly Decreased vs. LPS alone (p < 0.001) |

| M2000 (25 µ g/well ) + LPS | - | Significantly Decreased vs. LPS alone (p < 0.001) |

Table 2: Effect of M2000 on Downstream Signaling Molecule Gene Expression in Monocyte-Derived Macrophages [3]

| Treatment | MyD88 mRNA Expression | MAPK14 mRNA Expression | NF-κB (p65) mRNA Expression |

| Control (Unstimulated) | Baseline | Baseline | Baseline |

| LPS (1 µg/ml) | Increased | Increased | Increased |

| LTA (10 µg/ml) | Increased | Increased | Increased |

| M2000 (5 µ g/well ) + LPS | Significantly Decreased vs. LPS alone (p < 0.05) | Significantly Decreased vs. LPS alone (p < 0.05) | Significantly Decreased vs. LPS alone (p < 0.05) |

| M2000 (25 µ g/well ) + LPS | Significantly Decreased vs. LPS alone (p < 0.05) | Significantly Decreased vs. LPS alone (p < 0.05) | Significantly Decreased vs. LPS alone (p < 0.05) |

| M2000 (5 µ g/well ) + LTA | Significantly Decreased vs. LTA alone (p < 0.05) | Significantly Decreased vs. LTA alone (p < 0.05) | Significantly Decreased vs. LTA alone (p < 0.05) |

| M2000 (25 µ g/well ) + LTA | Significantly Decreased vs. LTA alone (p < 0.05) | Significantly Decreased vs. LTA alone (p < 0.05) | Significantly Decreased vs. LTA alone (p < 0.05) |

Table 3: Effect of M2000 on Pro-inflammatory Cytokine Production by Monocyte-Derived Macrophages [3][5]

| Treatment | TNF-α Production (pg/ml) | IL-6 Production (pg/ml) |

| Control (Unstimulated) | Baseline | Baseline |

| LPS (1 µg/ml) | Significantly Increased vs. Control (p < 0.001) | Significantly Increased vs. Control |

| LTA (10 µg/ml) | Increased | Increased |

| M2000 (5 µ g/well ) | Decreased vs. Control (p < 0.01) | Decreased |

| M2000 (25 µ g/well ) | Decreased vs. Control (p < 0.01) | Decreased |

| M2000 (5 µ g/well ) + LPS | Significantly Decreased vs. LPS alone (p < 0.001) | Significantly Decreased vs. LPS alone |

| M2000 (25 µ g/well ) + LPS | Significantly Decreased vs. LPS alone (p < 0.001) | Significantly Decreased vs. LPS alone |

| M2000 (25 µ g/well ) + LTA | Significantly Decreased vs. LTA alone (p = 0.02) | Decreased |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Isolation and Culture of Human Monocyte-Derived Macrophages (MDMs)

This protocol describes the isolation of primary human monocytes from peripheral blood and their differentiation into macrophages.

Materials:

-

Ficoll-Paque PLUS

-

Phosphate Buffered Saline (PBS)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Human M-CSF (Macrophage Colony-Stimulating Factor)

-

CD14 MicroBeads (for MACS)

Procedure:

-

PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Monocyte Enrichment: Enrich for monocytes from the PBMC population using positive selection with CD14 MicroBeads via Magnetic-Activated Cell Sorting (MACS).

-

Cell Plating: Plate the isolated monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Adherence: Allow monocytes to adhere for 2-4 hours at 37°C in a 5% CO2 incubator.

-

Washing: Gently wash the plates with warm PBS to remove non-adherent cells.

-

Differentiation: Culture the adherent monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/ml of M-CSF for 7 days to differentiate them into macrophages.

-

Media Change: Replace the culture medium every 2-3 days with fresh differentiation medium.

-

Harvesting: After 7 days, the differentiated macrophages are ready for experimental use.

Real-Time PCR for Gene Expression Analysis

This protocol outlines the steps for quantifying the mRNA expression of target genes in macrophages.

Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

-

SYBR Green or TaqMan Gene Expression Master Mix

-

Primers for target genes (TLR2, TLR4, MyD88, MAPK14, NF-κB p65) and a housekeeping gene (e.g., GAPDH)

-

Real-Time PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from macrophage cell lysates using a commercial RNA extraction kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a cDNA synthesis kit.

-

Real-Time PCR: Perform quantitative real-time PCR using SYBR Green or TaqMan-based assays with specific primers for the target genes and a housekeeping gene for normalization.

-

Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This protocol details the measurement of TNF-α and IL-6 concentrations in macrophage culture supernatants.

Materials:

-

ELISA kits for human TNF-α and IL-6

-

Microplate reader

Procedure:

-

Sample Collection: Collect the culture supernatants from the macrophage experiments.

-

ELISA Protocol: Perform the ELISA according to the manufacturer's instructions provided with the specific kits for TNF-α and IL-6. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples to the wells.

-

Incubating with a detection antibody.

-

Adding a substrate to develop a colorimetric reaction.

-

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to calculate the concentration of the cytokines in the samples.

Flow Cytometry for TLR Protein Expression

This protocol describes the analysis of TLR2 and TLR4 protein expression on the surface of macrophages.

Materials:

-

Fluorochrome-conjugated antibodies against human TLR2 and TLR4

-

Isotype control antibodies

-

FACS buffer (PBS + 2% FBS + 0.1% sodium azide)

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest the macrophages and wash them with FACS buffer.

-

Staining: Incubate the cells with fluorochrome-conjugated anti-TLR2, anti-TLR4, or isotype control antibodies for 30 minutes on ice in the dark.

-

Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for TLR2 and TLR4 expression.

Conclusion and Future Directions

β-D-mannuronic acid (M2000) has emerged as a promising immunomodulatory agent with a well-defined mechanism of action in macrophages. Its ability to specifically target and inhibit the TLR2 and TLR4 signaling pathways provides a strong rationale for its development as a therapeutic for a range of inflammatory and autoimmune diseases. The data presented in this guide underscore its potential to reduce the inflammatory burden by suppressing the production of key pro-inflammatory cytokines.

Future research should focus on further elucidating the precise molecular interactions between M2000 and the TLR complexes. In vivo studies in relevant animal models of inflammatory diseases are crucial to validate the therapeutic efficacy and safety profile of M2000. Furthermore, exploring the potential of M2000 in combination with other immunomodulatory agents could open up new avenues for more effective treatment strategies. The detailed protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing our understanding and application of this novel anti-inflammatory compound.

References

- 1. The potent suppressive effect of β-d-mannuronic acid (M2000) on molecular expression of the TLR/NF-kB Signaling Pathway in ankylosing spondylitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The potent suppressive effect of β- d -mannuronic acid (M2000) on molecular expression of the TLR/NF-kB Signaling Pathw… [ouci.dntb.gov.ua]

- 3. biomedres.us [biomedres.us]

- 4. The effects of β-D-mannuronic acid (M2000), as a novel NSAID, on COX1 and COX2 activities and gene expression in ankylosing spondylitis patients and the murine monocyte/macrophage, J774 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. M2000 (β-D-Mannuronic Acid) as a Novel Antagonist for Blocking the TLR2 and TLR4 Downstream Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship of D-Trimannuronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Trimannuronic acid, a specific trisaccharide of β-D-mannuronic acid, is an alginate oligosaccharide derived from brown seaweed. Alginates and their oligosaccharide derivatives have garnered significant interest in the biomedical field due to their diverse biological activities, including immunomodulatory, anti-inflammatory, and anti-tumor effects. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and related mannuronate oligosaccharides, focusing on their ability to induce cytokine production in macrophages. The information presented herein is intended to support research and development efforts in immunology and drug discovery.

Core Concepts: Structure and Activity

The biological activity of mannuronate oligosaccharides is critically dependent on several structural features:

-

Degree of Polymerization (DP): The number of mannuronic acid units in the oligosaccharide chain plays a pivotal role in its immunomodulatory activity.

-

Unsaturated vs. Saturated Structure: Oligosaccharides with an unsaturated bond at the non-reducing end, typically generated by enzymatic depolymerization, exhibit significantly higher activity compared to their saturated counterparts produced by acid hydrolysis.[1]

-

Monomeric Composition: Alginates are composed of blocks of β-D-mannuronic acid (M-blocks) and α-L-guluronic acid (G-blocks). The mannuronic acid residues have been identified as the primary inducers of cytokine production.

Quantitative Analysis of Cytokine Induction

The immunomodulatory activity of mannuronate oligosaccharides is often assessed by their ability to induce the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), from macrophage cell lines like RAW264.7.

| Compound | Degree of Polymerization (DP) | Structure | Relative TNF-α Inducing Activity |

| Mannuronate Trimer (M3) | 3 | Unsaturated β-D-mannuronic acid trisaccharide | Moderate |

| Mannuronate Tetramer (M4) | 4 | Unsaturated β-D-mannuronic acid tetrasaccharide | Moderate-High |

| Mannuronate Pentamer (M5) | 5 | Unsaturated β-D-mannuronic acid pentasaccharide | High |

| Mannuronate Hexamer (M6) | 6 | Unsaturated β-D-mannuronic acid hexasaccharide | High |

| Mannuronate Heptamer (M7) | 7 | Unsaturated β-D-mannuronic acid heptasaccharide | Most Potent |

| Mannuronate Octamer (M8) | 8 | Unsaturated β-D-mannuronic acid octasaccharide | High |

| Mannuronate Nonamer (M9) | 9 | Unsaturated β-D-mannuronic acid nonasaccharide | Moderate-High |

Data is based on the findings that M7 shows the most potent TNF-α induction among the M3-M9 series. Specific quantitative values (e.g., pg/mL of TNF-α) are not available.

Signaling Pathway

Unsaturated mannuronate oligosaccharides, including this compound, exert their immunostimulatory effects primarily through the activation of Toll-like Receptors (TLRs), specifically TLR2 and TLR4, on the surface of macrophages.[1] The binding of these oligosaccharides to TLRs initiates a downstream signaling cascade that leads to the production of pro-inflammatory cytokines.

The following diagram illustrates the TLR4-mediated signaling pathway activated by mannuronate oligosaccharides.

Caption: TLR4 signaling pathway activated by mannuronate oligosaccharides.

Experimental Protocols

Preparation of Unsaturated Mannuronate Oligosaccharides

Unsaturated mannuronate oligosaccharides are typically prepared by the enzymatic digestion of polymannuronic acid (poly-M) isolated from brown algae.

Materials:

-

Polymannuronic acid (poly-M)

-

Alginate lyase (specific for M-blocks)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM CaCl₂)

-

Ethanol

-

Deionized water

Protocol:

-

Dissolve polymannuronic acid in the reaction buffer to a final concentration of 1% (w/v).

-

Add alginate lyase to the poly-M solution at an appropriate enzyme-to-substrate ratio.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified duration to achieve the desired degree of polymerization. The reaction time can be varied to obtain oligosaccharides of different average molecular weights.

-

Terminate the enzymatic reaction by heating the mixture at 100°C for 10 minutes.

-

Centrifuge the reaction mixture to remove any insoluble material.

-

Precipitate the oligosaccharides from the supernatant by adding 4 volumes of cold ethanol and incubating at -20°C overnight.

-

Collect the precipitated oligosaccharides by centrifugation.

-

Wash the pellet with 80% ethanol and then 100% ethanol to remove residual salts and impurities.

-

Dry the purified oligosaccharide pellet under vacuum.

-

Characterize the degree of polymerization of the obtained oligosaccharides using techniques such as High-Performance Anion-Exchange Chromatography (HPAEC) or Mass Spectrometry.

Cell Culture and Stimulation of RAW264.7 Macrophages

Materials:

-

RAW264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Phosphate-Buffered Saline (PBS)

-

Mannuronate oligosaccharide stock solutions (dissolved in sterile PBS)

-

96-well cell culture plates

Protocol:

-

Culture RAW264.7 cells in DMEM with supplements in a humidified incubator at 37°C with 5% CO₂.

-

Seed the cells into 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

The following day, remove the culture medium and wash the cells once with sterile PBS.

-

Add fresh serum-free DMEM to each well.

-

Treat the cells with various concentrations of the mannuronate oligosaccharides (e.g., 0, 10, 50, 100, 200 µg/mL). Include a positive control (e.g., Lipopolysaccharide, LPS, at 100 ng/mL) and a negative control (medium only).

-

Incubate the plates for a specified period (e.g., 24 hours) at 37°C with 5% CO₂.

-

After incubation, collect the cell culture supernatants for cytokine analysis.

Quantification of TNF-α by ELISA

Materials:

-

Mouse TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and TMB substrate)

-

Collected cell culture supernatants

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent (e.g., PBS with 1% BSA)

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Protocol:

-

Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with assay diluent for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add the collected cell culture supernatants and TNF-α standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.

-

Wash the plate five times with wash buffer.

-

Add the TMB substrate and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.

Caption: Experimental workflow for TNF-α quantification by ELISA.

Conclusion

The structure-activity relationship of this compound and other mannuronate oligosaccharides highlights the importance of the degree of polymerization and the presence of an unsaturated structure at the non-reducing end for their immunomodulatory activity. The heptameric form (M7) of unsaturated mannuronate oligosaccharides has been identified as the most potent inducer of pro-inflammatory cytokines in macrophages, acting through TLR2 and TLR4 signaling pathways. While more quantitative dose-response data for this compound is needed, the information presented in this guide provides a solid foundation for researchers and drug development professionals working on novel immunomodulatory agents derived from natural sources. The detailed protocols and pathway diagrams serve as valuable resources for designing and conducting further investigations in this promising area of research.

References

A Technical Guide to the Biological Synthesis of Mannuronic Acid Trimers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological synthesis of mannuronic acid trimers, focusing on enzymatic and microbial production methods. This document details the core methodologies, presents quantitative data for comparative analysis, and visualizes key pathways and workflows to support research and development in this field. Mannuronic acid oligosaccharides, including trimers, are of significant interest for their potential therapeutic applications, stemming from their diverse biological activities.

Introduction to Mannuronic Acid and its Oligomers

Alginate, a linear anionic polysaccharide found in the cell walls of brown seaweeds and as an exopolysaccharide in some bacteria like Azotobacter and Pseudomonas species, is the primary source material for mannuronic acid oligosaccharides. This polymer is composed of blocks of 1,4-linked β-D-mannuronic acid (M) and its C-5 epimer α-L-guluronic acid (G). The arrangement of these monomers can be as homopolymeric blocks (polyM or polyG) or as heteropolymeric alternating or random sequences (polyMG).

The biological synthesis of mannuronic acid trimers primarily involves the enzymatic degradation of alginate, specifically the polyM regions, using enzymes known as alginate lyases. These enzymes cleave the glycosidic bonds via a β-elimination reaction, resulting in oligosaccharides with a characteristic 4,5-unsaturated uronic acid at the non-reducing end. The controlled enzymatic hydrolysis of alginate allows for the production of specific-sized oligosaccharides, including trimers, which are then purified and characterized for various applications.

Enzymatic Synthesis of Mannuronic Acid Trimers

The cornerstone of producing mannuronic acid trimers is the selection and application of appropriate alginate lyases (EC 4.2.2.3). These enzymes are classified into various polysaccharide lyase (PL) families, with members from PL5, 6, 7, 14, 15, 17, 18, 32, and 36 showing a preference for polyM substrates. The mode of action can be either endo-lytic, cleaving internal bonds within the polymer chain to initially release larger oligosaccharides, or exo-lytic, cleaving terminal residues to produce monomers or dimers. For the production of trimers, endo-lytic enzymes that yield a mixture of small oligosaccharides are of primary interest. Subsequent degradation of larger fragments can also lead to the accumulation of di- and trisaccharides as final products.

Sources of Mannuronate-Specific Alginate Lyases

A variety of microorganisms have been identified as producers of alginate lyases with a preference for polymannuronic acid. These include bacteria isolated from marine environments, where they play a role in the degradation of algal biomass, as well as bacteria from the human gut microbiome. Some notable sources include:

-

Bacteroides cellulosilyticus

-

Cellulophaga sp.

-

Paenibacillus sp.

-

Pseudoalteromonas carrageenovora

-

Vibrio sp.

-

Streptomyces sp.

-

Bacillus sp.

Quantitative Data on Alginate Lyase Activity

The efficiency of mannuronic acid trimer production is dependent on the kinetic properties and optimal reaction conditions of the selected alginate lyase. The following tables summarize key quantitative data for several characterized mannuronate-preferring alginate lyases.

| Enzyme Source | Polysaccharide Lyase Family | Specific Activity (U/mg) | Substrate | Reference |

| Streptomyces sp. DS44 | Not specified | 108.6 | Sodium Alginate | |

| Psychromonas sp. SP041 (Alg169) | Not specified | 117,081 | Sodium Alginate (with Mn2+) | |

| Vibrio sp. W2 (Alyw201) | Not specified | 876.4 | Sodium Alginate | |

| Paenibacillus ehimensis (paeh-aly) | PL-31 | 125.7 | Sodium Alginate | |

| Vibrio sp. B1Z05 (VBAly15A) | PL-15 | Not specified | PolyM | |

| Mesonia hitae R32 (MhAly6) | PL-6 | Not specified | Not specified |

| Enzyme | Substrate | K_m_ (mg/mL) | k_cat_ (s⁻¹) | Reference |

| BcelPL6 | Alginate | 0.59 ± 0.04 | 5.4 ± 0.15 | |

| BcelPL6 | PolyM | 1.96 ± 0.18 | 43.4 ± 1.6 | |

| Aly644 | Sodium Alginate | 16.75 | 112.36 (V_max_ mg/mL·min) |

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |

| Streptomyces sp. DS44 | 8.5 | 45 | |

| Vibrio sp. C42 (AlyC8) | 8.0 - 9.0 | 30 - 40 | |

| Psychromonas sp. SP041 (Alg169) | 7.0 | 25 | |

| Paenibacillus sp. LJ-23 (Algpt) | 7.0 | 45 | |

| Vibrio sp. W2 (Alyw201) | Broad (5.0-10.0) | 30 | |

| Bacillus sp. TAG8 | 8.3 | 30 |

Microbial Production of Polymannuronic Acid

An alternative to sourcing alginate from seaweed is the microbial fermentation of bacteria that naturally produce this polysaccharide. Genera such as Azotobacter and Pseudomonas are well-known producers of alginate. In these bacteria, the biosynthesis of alginate begins with the cytosolic precursor GDP-mannuronic acid, which is then polymerized to polymannuronic acid as it traverses the cytoplasmic membrane. This polymannuronic acid can then be used as a substrate for enzymatic degradation to produce mannuronic acid trimers. The advantage of this approach is the potential for greater control over the initial polymer structure and purity.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the biological synthesis and characterization of mannuronic acid trimers.

Cloning and Expression of Alginate Lyase

-

Gene Identification and Primer Design: Identify the gene encoding the desired alginate lyase from the genomic DNA of the source organism. Design forward and reverse primers incorporating restriction sites for cloning into an expression vector (e.g., pET-28a(+)).

-

PCR Amplification: Amplify the target gene from the genomic DNA using PCR.

-

Vector Ligation: Digest both the amplified gene and the expression vector with the chosen restriction enzymes and ligate the gene into the vector.

-

Transformation: Transform the ligated plasmid into a suitable expression host, such as E. coli BL21(DE3).

-

Expression: Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 16-25°C) for a defined period (e.g., 12-24 hours).

-

Cell Lysis and Protein Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or other appropriate methods. Centrifuge the lysate to remove cell debris. Purify the recombinant enzyme from the supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

Alginate Lyase Activity Assay

The activity of alginate lyase is typically determined by measuring the increase in absorbance at 235 nm, which is characteristic of the double bond formed in the unsaturated uronic acid product.

-

Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, a substrate solution (e.g., 0.1-0.5% w/v sodium alginate or polymannuronic acid) in a suitable buffer (e.g., 50 mM Tris-HCl) at the optimal pH and with any required cofactors (e.g., NaCl, CaCl₂).

-

Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10-60 minutes).

-

Reaction Termination: Stop the reaction by heating the mixture in a boiling water bath for 5-10 minutes.

-

Measurement: Measure the absorbance of the reaction mixture at 235 nm using a spectrophotometer. One unit of enzyme activity is often defined as the amount of enzyme that causes an increase in absorbance of 0.01 or 1.0 per minute under the specified conditions.

Enzymatic Production of Mannuronic Acid Trimers

-

Reaction Setup: Prepare a reaction vessel with a solution of polymannuronic acid (or sodium alginate with a high M content) at a concentration of 1-2 mg/mL in a buffer that maintains the optimal pH for the chosen alginate lyase.

-

Enzyme Addition: Add the purified alginate lyase to the substrate solution. The enzyme-to-substrate ratio should be optimized to achieve the desired degree of polymerization in the final product.

-

Incubation: Incubate the reaction mixture at the optimal temperature with gentle agitation for a period ranging from a few hours to 24-72 hours, depending on the desired product profile.

-

Monitoring: Monitor the degradation of the substrate and the formation of oligosaccharides over time using Thin Layer Chromatography (TLC).

-

Enzyme Inactivation: Once the desired product profile is achieved (i.e., a high proportion of trimers), inactivate the enzyme by heat treatment (e.g., boiling for 10 minutes).

Purification of Mannuronic Acid Trimers

-

Initial Separation: Centrifuge the reaction mixture to remove any precipitated enzyme. The supernatant containing the oligosaccharides can be concentrated by rotary evaporation.

-

Ethanol Precipitation: Larger oligosaccharides can be selectively precipitated by the addition of ethanol. The concentration of ethanol can be adjusted to fractionate oligosaccharides of different sizes.

-

Column Chromatography: For high-purity trimers, further purification is necessary using column chromatography.

-

Size-Exclusion Chromatography (SEC): Use a resin with an appropriate pore size (e.g., Bio-Gel P-6) to separate the oligosaccharides based on their molecular weight.

-

Anion-Exchange Chromatography: Utilize a resin such as DEAE-Sephadex or Q-Sepharose to separate the negatively charged oligosaccharides based on their charge, which is dependent on their degree of polymerization. Elute with a salt gradient (e.g., NaCl or NaAc).

-

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the trimer. Pool the pure trimer fractions and desalt if necessary. Lyophilize the final product to obtain a dry powder.

Characterization of Mannuronic Acid Trimers

-

Thin Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60 plates.

-

Mobile Phase: A mixture of n-butanol, formic acid, and water (e.g., in a 4:5:1 v/v/v ratio).

-

Sample Application: Spot the purified trimer and oligosaccharide standards (dimer, trimer, tetramer, etc.) on the TLC plate.

-

Development: Develop the plate in a chromatography chamber.

-

Visualization: Visualize the spots by spraying with a reagent such as 10% (v/v) sulfuric acid in ethanol followed by heating. The trimer can be identified by comparing its retention factor (Rf) to that of the standards.

-

-

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used for the analysis of oligosaccharides.

-

Sample Preparation: Dilute the purified trimer in a suitable solvent (e.g., methanol/water).

-

Analysis: Infuse the sample into the mass spectrometer. The mass-to-charge ratio (m/z) of the trimer will confirm its molecular weight.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Technique: ¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for the structural elucidation of oligosaccharides.

-

Sample Preparation: Dissolve the lyophilized trimer in deuterium oxide (D₂O).

-

Analysis: Acquire the NMR spectra. The chemical shifts and coupling constants of the protons and carbons will confirm the identity of the mannuronic acid residues, the β-(1→4) linkages, and the presence of the unsaturated uronic acid at the non-reducing end.

-

Visualizations

The following diagrams illustrate key processes in the biological synthesis of mannuronic acid trimers.

Caption: Enzymatic degradation of polymannuronic acid by an endo-lytic alginate lyase.

Caption: Overall experimental workflow for the production and characterization of mannuronic acid trimers.

Caption: Simplified pathway of bacterial alginate (polymannuronic acid) biosynthesis.

D-Trimannuronic Acid and its Interplay with Toll-like Receptor Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the interactions between D-Trimannuronic acid and Toll-like Receptor (TLR) signaling pathways. The primary focus is on the well-documented effects of its monomeric form, β-D-mannuronic acid (also known as M2000), on TLR2 and TLR4 signaling. This document synthesizes current research findings, presenting quantitative data on the modulation of downstream signaling components, detailed experimental protocols for key assays, and visual representations of the involved signaling cascades. While the inhibitory effects on the MyD88-dependent pathway are well-established, this guide also addresses the current knowledge gap regarding the influence of mannuronic acid derivatives on the TRIF-dependent pathway.

Introduction to this compound and Toll-like Receptors

This compound is an alginate oligomer, specifically a trimer of mannuronic acid, extracted from seaweed[1][2][3]. Alginates are naturally occurring polysaccharides composed of mannuronic acid and guluronic acid residues. While this compound itself has been shown to induce Tumor Necrosis Factor-alpha (TNF-α) secretion, the majority of in-depth research into the immunomodulatory effects of mannuronic acid has focused on its monomeric form, β-D-mannuronic acid (M2000)[1][2][3].

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system[4]. They recognize pathogen-associated molecular patterns (PAMPs) from microbes and damage-associated molecular patterns (DAMPs) from host cells, initiating signaling cascades that lead to the production of inflammatory cytokines and the activation of adaptive immunity[4][5]. TLR signaling is broadly divided into two major pathways: the MyD88-dependent pathway, utilized by most TLRs, and the TRIF-dependent pathway, which is characteristic of TLR3 and TLR4[4][6].

This guide will focus on the modulation of TLR2 and TLR4 signaling by β-D-mannuronic acid, given the extensive research available on this specific interaction.

Modulation of TLR Signaling by β-D-mannuronic Acid (M2000)

β-D-mannuronic acid (M2000) has been identified as a novel non-steroidal anti-inflammatory drug (NSAID) with potent immunomodulatory effects[7][8]. Research has consistently demonstrated its ability to antagonize TLR2 and TLR4 signaling pathways[7][9].

Inhibition of the MyD88-Dependent Pathway

Studies have shown that M2000 effectively inhibits the MyD88-dependent signaling pathway downstream of TLR2 and TLR4[9][10]. This inhibition leads to a reduction in the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB), and a subsequent decrease in the expression and secretion of pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6)[7][9].

The TRIF-Dependent Pathway: An Unexplored Frontier

Currently, there is a significant lack of published research investigating the direct effects of this compound or its monomer, β-D-mannuronic acid, on the TRIF-dependent signaling pathway. While TLR4 can signal through both MyD88 and TRIF, existing studies on M2000 have focused exclusively on the MyD88 arm. The potential for mannuronic acid derivatives to modulate TRIF-mediated responses, such as the induction of type I interferons, remains an important area for future investigation.

Quantitative Data on the Effects of β-D-mannuronic Acid (M2000)

The following tables summarize the quantitative findings from various in vitro and in vivo studies on the effects of M2000 on TLR signaling pathways.

Table 1: In Vitro Effects of β-D-mannuronic Acid (M2000) on Gene Expression

| Cell Line | TLR Agonist | M2000 Concentration | Target Gene | Fold Change vs. Agonist Alone | Reference |

| HEK293 (hTLR2/CD14) | LTA (TLR2 agonist) | Not Specified | MyD88 | Significantly Inhibited | [9] |

| HEK293 (hTLR2/CD14) | LTA (TLR2 agonist) | Not Specified | NF-κB (p65) | Significantly Inhibited | [9] |

| HEK293 (hTLR4/MD2/CD14) | LPS (TLR4 agonist) | Not Specified | MyD88 | Significantly Inhibited | [9] |

| HEK293 (hTLR4/MD2/CD14) | LPS (TLR4 agonist) | Not Specified | NF-κB (p65) | Significantly Inhibited | [9] |

| Monocyte-derived macrophages (Ankylosing Spondylitis patients) | LPS (1 µg/ml) | 5 µ g/well & 25 µ g/well | MyD88 | Reduced | [7] |

| Monocyte-derived macrophages (Ankylosing Spondylitis patients) | LTA (10 µg/ml) | 5 µ g/well & 25 µ g/well | MyD88 | Reduced | [7] |

| Monocyte-derived macrophages (Ankylosing Spondylitis patients) | LPS (1 µg/ml) | 5 µ g/well & 25 µ g/well | NF-κB | Reduced | [7] |

| Monocyte-derived macrophages (Ankylosing Spondylitis patients) | LTA (10 µg/ml) | 5 µ g/well & 25 µ g/well | NF-κB | Reduced | [7] |

Table 2: In Vitro Effects of β-D-mannuronic Acid (M2000) on Cytokine Production

| Cell Type | TLR Agonist | M2000 Concentration | Cytokine | % Reduction vs. Agonist Alone | Reference |

| HEK293 (hTLR2/CD14) | LTA | Not Specified | TNF-α | Suppressed | [9] |

| HEK293 (hTLR2/CD14) | LTA | Not Specified | IL-6 | Suppressed | [9] |

| HEK293 (hTLR4/MD2/CD14) | LPS | Not Specified | TNF-α | Suppressed | [9] |

| HEK293 (hTLR4/MD2/CD14) | LPS | Not Specified | IL-6 | Suppressed | [9] |

| Monocyte-derived macrophages (Ankylosing Spondylitis patients) | LPS (1 µg/ml) | 5 µ g/well & 25 µ g/well | TNF-α | Significant Decrease (p < 0.001) | [7] |

| Monocyte-derived macrophages (Ankylosing Spondylitis patients) | LTA (10 µg/ml) | 25 µ g/well | TNF-α | Significant Decrease (p = 0.02) | [7] |

| Monocyte-derived macrophages (Ankylosing Spondylitis patients) | LPS (1 µg/ml) | 5 µ g/well & 25 µ g/well | IL-6 | Significantly Down-regulated | [7] |

| Monocyte-derived macrophages (Ankylosing Spondylitis patients) | LTA (10 µg/ml) | 5 µ g/well & 25 µ g/well | IL-6 | Significantly Down-regulated | [7] |

Table 3: In Vivo Effects of β-D-mannuronic Acid (M2000) on Gene Expression in Ankylosing Spondylitis Patients

| Treatment | Target Gene | Fold Change vs. Healthy Subjects (Baseline) | Fold Change vs. Placebo (Post-treatment) | Reference |

| M2000 | MyD88 | Higher at baseline | Significantly Decreased | [10] |

| M2000 | NF-κB | Higher at baseline | Significantly Decreased | [10] |

| M2000 | IKB-alpha | Higher at baseline | Significantly Decreased | [10] |

| M2000 | MAPK14 | Higher at baseline | Significantly Decreased | [10] |

Experimental Protocols

This section provides detailed, representative methodologies for key experiments cited in the literature on β-D-mannuronic acid and TLR signaling.

In Vitro Cell Culture and Stimulation

Objective: To assess the effect of β-D-mannuronic acid on TLR agonist-induced signaling in a controlled in vitro environment.

Materials:

-

Human Embryonic Kidney (HEK) 293 cells stably transfected with human TLR2/CD14 or TLR4/MD2/CD14.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

β-D-mannuronic acid (M2000) solution (sterile, concentration to be determined based on experimental design).

-

TLR2 agonist: Lipoteichoic acid (LTA) from Staphylococcus aureus (e.g., 10 µg/mL).

-

TLR4 agonist: Lipopolysaccharide (LPS) from E. coli O111:B4 (e.g., 100 ng/mL).

-

96-well cell culture plates.

-

Humidified incubator (37°C, 5% CO₂).

Protocol:

-

Seed HEK293 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

The following day, replace the medium with fresh DMEM.

-

Pre-treat the cells with various concentrations of β-D-mannuronic acid for a specified time (e.g., 2 hours) before adding the TLR agonist.

-

Stimulate the cells with either LTA or LPS for a designated period (e.g., 24 hours for cytokine analysis, or shorter time points for signaling pathway analysis).

-

Include appropriate controls: untreated cells, cells treated with M2000 alone, and cells treated with the TLR agonist alone.

-

After the incubation period, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and lyse the cells for RNA or protein extraction for downstream applications (e.g., Real-Time PCR or Western Blot).

Gene Expression Analysis by Real-Time PCR

Objective: To quantify the mRNA expression levels of key genes in the TLR signaling pathway.

Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

SYBR Green or TaqMan-based real-time PCR master mix.

-

Primers for target genes (e.g., MyD88, NF-κB p65, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin).

-

Real-time PCR instrument.

Protocol:

-

RNA Extraction: Extract total RNA from the cell lysates according to the manufacturer's protocol of the chosen RNA extraction kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

-

Real-Time PCR:

-

Prepare the real-time PCR reaction mixture containing the master mix, forward and reverse primers for the target gene, and the cDNA template.

-

Perform the PCR reaction using a real-time PCR instrument with a typical cycling program: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (e.g., 95°C for 15 sec) and annealing/extension (e.g., 60°C for 1 min).

-

Include a melting curve analysis at the end of the run to verify the specificity of the amplified product when using SYBR Green.

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Cytokine Measurement by ELISA

Objective: To quantify the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.

Materials:

-

ELISA kits for TNF-α and IL-6.

-

Cell culture supernatants collected from the in vitro stimulation experiment.

-

Microplate reader.

Protocol:

-

Follow the instructions provided with the commercial ELISA kit.

-

Typically, this involves coating a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Add the cell culture supernatants and a series of known concentrations of the recombinant cytokine standard to the wells.

-

Incubate to allow the cytokine to bind to the capture antibody.

-

Wash the plate to remove unbound material.

-

Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

-

Add a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a substrate solution (e.g., TMB) that will be converted by HRP into a colored product.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve from the absorbance values of the known standards and use it to determine the concentration of the cytokine in the samples.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

TLR4 MyD88-Dependent Signaling Pathway and Inhibition by β-D-mannuronic Acid

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Modulation of Toll-Like Receptor Signaling in Innate Immunity by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Toll-Like Receptor (TLR) Signaling Pathway by Polyphenols in the Treatment of Age-Linked Neurodegenerative Diseases: Focus on TLR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. biomedres.us [biomedres.us]

- 8. The Effects of Mannuronic Acid on IL-1β, IL-17A, STAT1, and STAT3 Gene Expressions and TLR2 and TLR4 Molecules in Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. M2000 (β-D-Mannuronic Acid) as a Novel Antagonist for Blocking the TLR2 and TLR4 Downstream Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The potent suppressive effect of β-d-mannuronic acid (M2000) on molecular expression of the TLR/NF-kB Signaling Pathway in ankylosing spondylitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Trimannuronic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Trimannuronic acid is an oligosaccharide derived from the enzymatic or chemical hydrolysis of alginate, a major polysaccharide found in brown seaweeds. As a trimer of β-D-mannuronic acid, it is a subject of growing interest in biomedical research due to its potential therapeutic applications, including roles in pain management, treatment of vascular dementia, and as a component in vaccine development.[1][2][3] This document provides an in-depth overview of the known physicochemical properties of this compound, detailed experimental protocols for its characterization, and visualizations of relevant biological and experimental workflows.

Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively reported in publicly available literature. The following table summarizes the available information and provides general characteristics expected for similar oligosaccharides.

| Property | Data for this compound (Free Acid) | General Oligosaccharide Properties |

| Molecular Formula | C₁₈H₂₆O₁₉[1][3] | Varies depending on the monomer units and degree of polymerization. |

| Molecular Weight | 546.39 g/mol [1][3] | Increases with the degree of polymerization. |

| CAS Number | 66754-13-0[1][3] | Each specific oligosaccharide has a unique CAS number. |

| Melting Point | Not available | Oligosaccharides generally do not have sharp melting points; they tend to decompose at high temperatures. |

| Boiling Point | Not available | Not applicable as oligosaccharides typically decompose before boiling. |

| Solubility | Soluble in water. Insoluble in most organic solvents.[4] To enhance solubility, heating to 37°C and sonication in an ultrasonic bath is recommended.[1][3] | Generally soluble in water due to the presence of multiple hydroxyl groups. Solubility in water tends to decrease as the chain length increases.[5] They are typically insoluble in nonpolar organic solvents.[4] |

| pKa | Not available | The pKa of uronic acid carboxyl groups in similar polysaccharides like heparin has been determined to be in the range of 2.79 to 3.13.[6] |

| Stability | Store at -20°C for short-term (1 month) and -80°C for long-term (6 months) storage.[1] | Stability is dependent on temperature and pH. Glycosidic bonds can be susceptible to hydrolysis under acidic conditions. |

Experimental Protocols

Detailed experimental methodologies for the characterization and analysis of this compound are crucial for research and development. Below are protocols for key analytical techniques.

Isolation and Purification of this compound

This compound is typically obtained by the controlled hydrolysis of alginate, specifically from polymannuronic acid (poly-M) blocks.

-

Enzymatic Hydrolysis:

-

Substrate Preparation: Prepare a solution of high-purity sodium alginate rich in poly-M blocks in a suitable buffer (e.g., Tris-HCl with CaCl₂).

-

Enzymatic Digestion: Add a specific alginate lyase that cleaves M-M linkages to the substrate solution. Incubate at the optimal temperature and pH for the enzyme (e.g., 37°C, pH 7.0) for a defined period (e.g., 24 hours).

-

Enzyme Inactivation: Stop the reaction by heat inactivation (e.g., boiling for 10 minutes).

-

Fractionation: Centrifuge the digest to remove any insoluble material. The supernatant containing a mixture of oligomannuronates is then subjected to size-exclusion chromatography (SEC) or anion-exchange chromatography to separate the oligosaccharides based on their degree of polymerization.

-

Trimer Collection: Collect the fractions corresponding to the trimannuronic acid, as determined by comparison with standards or by mass spectrometry.

-

Desalting and Lyophilization: Desalt the collected fractions and lyophilize to obtain the purified this compound powder.

-

-

Acid Hydrolysis:

-

Prepare a solution of polymannuronic acid in a dilute acid (e.g., 0.1 M HCl).

-

Heat the solution at a controlled temperature (e.g., 80°C) for a specific time to achieve partial hydrolysis.

-

Neutralize the solution with a base (e.g., NaOH).

-

Follow steps 4-6 from the enzymatic hydrolysis protocol for fractionation and purification.

-

Characterization by High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity and determine the degree of polymerization of the isolated oligosaccharide.

-

System: An HPLC system equipped with a UV detector or a refractive index detector.

-

Column: A size-exclusion column suitable for oligosaccharide separation (e.g., Superdex™ 30).

-

Mobile Phase: An aqueous buffer, such as 0.1 M NaCl.

-

Flow Rate: A typical flow rate is 0.2 mL/min.

-

Detection: If the oligosaccharide contains an unsaturated uronic acid at the non-reducing end (a product of lyase activity), UV detection at 230 nm can be used. Otherwise, a refractive index detector is employed.

-

Procedure:

-

Dissolve the purified this compound in the mobile phase.

-

Inject a known volume (e.g., 20 µL) onto the column.

-

Monitor the elution profile and compare the retention time with that of known standards for dimeric, trimeric, and tetrameric mannuronates to confirm the identity and purity.[7]

-

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural characterization of oligosaccharides.

-

Sample Preparation: Dissolve the lyophilized this compound in deuterium oxide (D₂O).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR: Provides information on the anomeric protons and other protons in the sugar rings, which can confirm the β-linkage and the mannuronic acid configuration.

-

¹³C NMR: Shows the chemical shifts of the carbon atoms, including the carboxyl carbons. This technique is particularly useful for identifying the monomeric units and the linkage positions.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to assign all proton and carbon signals and to confirm the connectivity between the mannuronic acid residues, thus verifying the 1,4-linkage.

-

-

Analysis: The chemical shifts obtained are compared with published data for oligomannuronates to confirm the structure of this compound.[8]

Determination of pKa by ¹³C NMR Spectroscopy

This method allows for the determination of the acidity of the carboxyl groups within the oligosaccharide structure.[6]

-

Procedure:

-

Prepare a series of samples of this compound in D₂O, each adjusted to a different pH value across a range (e.g., pH 1 to 6).

-

Acquire a ¹³C NMR spectrum for each sample.

-

Identify the resonance signal corresponding to the carboxyl carbon (C6) of the mannuronic acid residues.

-

Plot the chemical shift of the carboxyl carbon as a function of pH.

-

Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the midpoint of the sigmoidal curve.

-

Visualizations

Workflow for Production and Characterization of this compound

Caption: Production and characterization workflow for this compound.

Hypothesized Signaling Pathway for TNF-α Induction

This compound has been reported to induce the secretion of Tumor Necrosis Factor-alpha (TNF-α) from macrophage cell lines.[1][2][3] While the precise molecular mechanism is not fully elucidated, a plausible pathway involves pattern recognition receptor activation.

Caption: Hypothesized pathway for TNF-α induction by this compound.

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. Preparation, structural characterization, biological activity, and nutritional applications of oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cereal Chem 1975 | Physical and Chemical Properties of Oligosaccharides. [cerealsgrains.org]

- 6. Determination of the pKa of glucuronic acid and the carboxy groups of heparin by 13C-nuclear-magnetic-resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. NMR spectroscopy analysis of oligoguluronates and oligomannuronates prepared by acid or enzymatic hydrolysis of homopolymeric blocks of alginic acid. Application to the determination of the substrate specificity of Haliotis tuberculata alginate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Silico Modeling of D-Trimannuronic Acid Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Trimannuronic acid, an oligosaccharide derived from alginate, has garnered interest for its potential biological activities, including the induction of TNF-α secretion.[1][2][3][4] Understanding the molecular mechanisms underlying these activities necessitates the identification of its protein receptors and the characterization of the binding interactions. In the absence of an experimentally determined receptor for this compound, in-silico modeling provides a powerful and efficient approach to hypothesize and investigate potential protein targets. This technical guide outlines a comprehensive workflow for the in-silico modeling of this compound receptor binding, from putative receptor identification to detailed analysis of the binding dynamics. This guide is intended for researchers, scientists, and drug development professionals with an interest in computational approaches to studying carbohydrate-protein interactions.

Introduction to In-Silico Modeling of Carbohydrate-Protein Interactions

Carbohydrate-protein interactions are fundamental to a myriad of biological processes, including cell-cell recognition, immune responses, and pathogenesis.[5] Computational modeling offers a valuable alternative and complement to experimental methods like X-ray crystallography and NMR for studying these interactions, which can be challenging due to the flexibility and heterogeneity of carbohydrates.[5] In-silico techniques, such as molecular docking and molecular dynamics simulations, allow for the exploration of binding poses, prediction of binding affinities, and detailed analysis of the intermolecular forces driving the interaction.[5]

Putative Receptor Identification for this compound

Given that no specific receptor for this compound has been definitively identified, the initial and most critical step is to generate a list of potential protein candidates. This can be achieved through a combination of literature mining, database screening, and bioinformatics approaches.

Strategy for Target Identification

-

Literature and Database Mining:

-

Carbohydrate-Binding Protein Databases: Systematically search databases such as ProCarbDB, GlyCosmos, and the Carbohydrate Binding Protein Database (CBP DB) for proteins known to bind mannuronic acid or similar oligosaccharides.[6][7][8][9]

-

Alginate-Binding Proteins: Investigate proteins known to interact with alginate, the parent polysaccharide of this compound. These proteins, often found in marine organisms, may possess binding sites capable of accommodating its oligomeric form.[10][11][12][13][14]

-

Lectins: Focus on lectins, a class of proteins that exhibit high specificity for carbohydrates. Mannose-binding lectins are particularly relevant candidates.[15][16][17]

-

-

Reverse Docking:

Logical Workflow for Putative Receptor Identification

Caption: Workflow for identifying putative receptors for this compound.

In-Silico Modeling Workflow

Once a putative receptor is identified, a systematic in-silico modeling workflow can be employed to characterize the binding interaction.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[23][24] For carbohydrate docking, it is crucial to account for the flexibility of the ligand.

Experimental Protocol: Molecular Docking

-

Receptor and Ligand Preparation:

-

Obtain the 3D structure of the putative receptor from the Protein Data Bank (PDB) or through homology modeling if an experimental structure is unavailable.

-

Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Generate a 3D conformer of this compound and optimize its geometry using a suitable force field (e.g., GLYCAM).[25]

-

-

Binding Site Prediction:

-

If the binding site is unknown, use computational tools to predict potential binding pockets on the receptor surface.

-

-

Docking Simulation:

-

Pose Analysis and Scoring:

-

Analyze the generated poses based on their docking scores and clustering.

-

Visually inspect the top-ranked poses to assess the plausibility of the interactions (e.g., hydrogen bonds, hydrophobic contacts).

-

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the binding event in a solvated environment.[25][26][27][28][29]

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup:

-

Use the best-ranked docking pose as the starting structure for the MD simulation.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Minimization and Equilibration:

-

Perform energy minimization to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

-

-

Production Run:

-

Run the production simulation for a sufficient duration (e.g., 100 ns or longer) to ensure conformational sampling.

-

-

Trajectory Analysis:

-

Analyze the trajectory to assess the stability of the complex (e.g., RMSD, RMSF).

-

Identify key interacting residues and the types of interactions (e.g., hydrogen bonds, salt bridges).

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

-

In-Silico Modeling Workflow Diagram

Caption: A streamlined workflow for the in-silico modeling of ligand-receptor binding.

Data Presentation: Hypothetical Binding Affinity Data

The following table presents a hypothetical summary of quantitative data that could be generated from the in-silico modeling of this compound with three putative receptors. The values are representative of typical carbohydrate-protein interactions and are for illustrative purposes only.

| Putative Receptor | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |

| Lectin A | -8.5 | -9.2 | Asp89, Trp102, Arg115 | 5 |

| Alginate Lyase | -7.2 | -7.8 | Tyr56, Asn60, Lys150 | 4 |

| Toll-like Receptor 4 | -6.8 | -7.1 | Ser234, Gln260, Arg264 | 3 |

Signaling Pathway Analysis

Upon successful binding, this compound could potentially modulate the signaling pathway associated with its receptor. For instance, if the receptor is a Toll-like Receptor (TLR), its activation could initiate a downstream signaling cascade leading to the production of cytokines like TNF-α.

Hypothetical Signaling Pathway Diagram

Caption: A potential signaling cascade initiated by this compound binding.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the in-silico modeling of this compound receptor binding. By following the outlined workflow, researchers can effectively identify and characterize potential protein targets for this and other novel carbohydrate ligands. The integration of computational methods is crucial in modern drug discovery and molecular biology, offering a powerful lens through which to investigate complex biological interactions and accelerate the path from molecular understanding to therapeutic application.

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Protein–Carbohydrate Docking - Profacgen [profacgen.com]

- 6. ProCarbDB: A Database of Carbohydrate-binding Proteins [repository.cam.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. C O N S O R T I U M F O R F U N C T I O N A L G L Y C O M I C S [web.mit.edu]

- 9. GlyCosmos Portal [glycosmos.org]

- 10. Expression and characterization of a novel alginate-binding protein: A promising tool for investigating alginate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protein Stabilization by Alginate Binding and Suppression of Thermal Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protein stabilization by alginate binding and suppression of thermal aggregation - American Chemical Society [acs.digitellinc.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Alginate: properties and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mannose-binding plant lectins: different structural scaffolds for a common sugar-recognition process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Overview of the Structure–Function Relationships of Mannose-Specific Lectins from Plants, Algae and Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Functional Diversity of Novel Lectins with Unique Structural Features in Marine Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. biorxiv.org [biorxiv.org]

- 21. researchgate.net [researchgate.net]

- 22. Reverse Docking Service - CD ComputaBio [computabio.com]

- 23. sites.ualberta.ca [sites.ualberta.ca]

- 24. youtube.com [youtube.com]

- 25. Molecular Dynamics Simulations of Galectin-1-oligosaccharide Complexes Reveal the Molecular Basis for Ligand Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. Molecular dynamics simulations of galectin-1-oligosaccharide complexes reveal the molecular basis for ligand diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Frontiers | A dynamical view of protein-protein complexes: Studies by molecular dynamics simulations [frontiersin.org]

- 29. Molecular Dynamics Simulation of Protein-Protein Complex Formation in a Crowded Environment: Gauss Centre for Supercomputing e.V. [gauss-centre.eu]

A Technical Guide to D-Trimannuronic Acid and its Monomeric Counterpart, β-D-mannuronic acid: Novel Therapeutic Targets and Divergent Immunomodulatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of two structurally related but functionally distinct molecules derived from alginate: D-Trimannuronic acid, an oligosaccharide, and β-D-mannuronic acid (also known as M2000), its monosaccharide constituent. While both originate from the same natural polymer, they exhibit opposing effects on the immune system, particularly concerning the pivotal inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). This compound has been identified as an inducer of TNF-α secretion, suggesting its potential as a research tool for studying inflammatory processes. In stark contrast, β-D-mannuronic acid has emerged as a promising anti-inflammatory and immunomodulatory agent, having undergone extensive preclinical and clinical evaluation for the treatment of autoimmune diseases such as rheumatoid arthritis and ankylosing spondylitis. This document details their respective mechanisms of action, summarizes key quantitative data from clinical trials, provides outlines of relevant experimental protocols, and visualizes the involved signaling pathways.

Introduction: A Tale of Two Mannuronates

Alginate, a polysaccharide derived from brown seaweed, is composed of blocks of mannuronic and guluronic acid. The bioactivity of alginate derivatives is highly dependent on their molecular size and structure. This guide focuses on two such derivatives:

-

This compound: An alginate oligomer consisting of three mannuronic acid units.

-

β-D-mannuronic acid (M2000): The monosaccharide unit of mannuronic acid.[1]

Initial investigations into these molecules have revealed a fascinating dichotomy in their immunomodulatory properties. While the oligomer, this compound, acts as a pro-inflammatory stimulus, the monomer, β-D-mannuronic acid, demonstrates potent anti-inflammatory effects. This divergence underscores the critical role of molecular structure in determining biological function and presents distinct opportunities for therapeutic intervention.

This compound: A Pro-inflammatory Modulator

This compound has been identified as an activator of TNF-α secretion from macrophages.[2][3][4][5] This pro-inflammatory activity positions it as a valuable tool for in vitro and in vivo studies of inflammatory signaling cascades.

Mechanism of Action: Induction of TNF-α Secretion

The pro-inflammatory effects of this compound are primarily mediated through the activation of macrophages. The proposed mechanism involves the interaction with CD14, a co-receptor for Toll-like receptors (TLRs). The structure of the alginate oligomer, particularly the presence of an unsaturated terminal, is crucial for this activity.[6]

Signaling Pathway for this compound-Induced TNF-α Secretion

Caption: this compound signaling pathway for TNF-α induction.

Experimental Protocols

2.2.1. Induction of TNF-α Secretion from Macrophages

This protocol outlines the general steps for assessing the ability of this compound to induce TNF-α secretion from a macrophage cell line (e.g., RAW 264.7).

-

Cell Culture: Culture RAW 264.7 macrophages in appropriate media and conditions until they reach a suitable confluency.

-

Cell Seeding: Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.

-

Stimulation: Treat the cells with varying concentrations of this compound. Include a negative control (vehicle) and a positive control (e.g., Lipopolysaccharide - LPS).

-

Incubation: Incubate the plates for a specified period (e.g., 4-24 hours) to allow for cytokine production.

-

Supernatant Collection: Collect the cell culture supernatants.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Workflow for TNF-α Induction Experiment

Caption: Experimental workflow for measuring TNF-α induction.

Quantitative Data for this compound:

Currently, specific quantitative data such as EC50 values for TNF-α induction by this compound are not widely available in the public domain. Further research is required to establish a precise dose-response relationship.

β-D-mannuronic acid (M2000): A Novel Anti-inflammatory Drug

In contrast to its oligomeric relative, β-D-mannuronic acid (M2000) has demonstrated significant anti-inflammatory and immunomodulatory properties.[7][8] It has been investigated as a novel non-steroidal anti-inflammatory drug (NSAID) with a favorable safety profile.[2]

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory effects of β-D-mannuronic acid are attributed to its ability to antagonize Toll-like receptors 2 and 4 (TLR2 and TLR4).[9][10][11] By inhibiting these key receptors of the innate immune system, β-D-mannuronic acid effectively downregulates downstream signaling pathways, including the MyD88-dependent pathway that leads to the activation of NF-κB. This results in a reduction in the gene expression and production of several pro-inflammatory cytokines, including TNF-α, IL-6, and IL-17.[12][13][14][15][16]

Signaling Pathway for β-D-mannuronic acid-Mediated Inhibition of TNF-α

Caption: β-D-mannuronic acid's inhibitory effect on the TLR signaling pathway.

Clinical Trial Data

β-D-mannuronic acid has undergone several clinical trials for inflammatory autoimmune diseases.

Table 1: Phase III Clinical Trial Results for β-D-mannuronic acid in Rheumatoid Arthritis [9][17]

| Outcome Measure | β-D-mannuronic acid (1000 mg/day) | Placebo | Conventional Treatment |

| ACR20 Response at 12 Weeks | Significant Reduction vs. Placebo & Conventional | - | - |

| DAS28 | Significant Improvement | - | - |

| Swollen Joint Count | Significant Reduction vs. Placebo | - | - |

| Tender Joint Count | Significant Reduction vs. Placebo | - | - |

| Adverse Events | No to very low | - | - |

Table 2: Phase I/II Clinical Trial Results for β-D-mannuronic acid in Ankylosing Spondylitis [12]

| Outcome Measure | β-D-mannuronic acid (1000 mg/day) | Naproxen (1000 mg/day) | Placebo |

| ASAS20 Response at 12 Weeks | 57.7% | 59% (p > 0.05 vs. β-D-mannuronic acid) | 19% (p = 0.007 vs. β-D-mannuronic acid) |

| Secondary Endpoints | Statistically Significant Improvement vs. Placebo | Statistically Significant Improvement vs. Placebo | - |

| Gastrointestinal Adverse Events | Lower incidence than Naproxen | Higher incidence | - |

Experimental Protocols

3.3.1. Adjuvant-Induced Arthritis (AIA) in Rats

This preclinical model is commonly used to evaluate the efficacy of anti-arthritic drugs.

-

Induction of Arthritis: Inject complete Freund's adjuvant (CFA) into the paw or base of the tail of susceptible rats.

-

Treatment: Administer β-D-mannuronic acid orally at various doses daily, starting from the day of adjuvant injection (prophylactic) or after the onset of arthritis (therapeutic).

-

Assessment of Arthritis:

-

Clinical Scoring: Visually score the severity of arthritis in the paws based on erythema and swelling.

-

Paw Volume Measurement: Measure the volume of the paws using a plethysmometer at regular intervals.

-

Histopathology: At the end of the study, collect joint tissues for histological examination to assess inflammation, cartilage damage, and bone resorption.

-

-

Data Analysis: Compare the arthritis scores, paw volumes, and histological findings between the treated and control groups.

Workflow for Adjuvant-Induced Arthritis Model

Caption: Workflow for the adjuvant-induced arthritis experimental model.

The Dichotomy Explained: Size and Structure Dictate Function

The opposing effects of this compound and β-D-mannuronic acid on TNF-α production highlight a critical principle in pharmacology: the size and structure of a molecule determine its interaction with biological targets.

-

This compound (Oligomer): Its larger, polymeric structure, particularly with an unsaturated terminal from enzymatic degradation, is recognized by pattern recognition receptors like CD14, which act as co-receptors for TLRs, leading to a pro-inflammatory signaling cascade.[6][18] The size and repeating nature of the oligomer may facilitate the clustering of receptors, a common mechanism for initiating immune signaling.

-

β-D-mannuronic acid (Monomer): As a small monosaccharide, it appears to act as an antagonist at the ligand-binding site of TLR2 and TLR4.[9] This competitive inhibition prevents the binding of pro-inflammatory ligands like LPS and LTA, thereby blocking the initiation of the inflammatory cascade.

This distinction suggests that while larger alginate fragments can trigger immune responses, the fundamental monomeric unit possesses an inherent anti-inflammatory activity.

Conclusion and Future Directions

This compound and β-D-mannuronic acid represent two sides of the same coin, demonstrating the profound impact of molecular size and structure on biological activity. This compound serves as a valuable research tool for elucidating pro-inflammatory pathways. Conversely, β-D-mannuronic acid has shown considerable promise as a safe and effective oral anti-inflammatory agent for chronic autoimmune diseases.

Future research should focus on:

-

Elucidating the precise binding site and downstream signaling pathways of this compound on macrophages to better understand its pro-inflammatory mechanism.

-

Conducting further clinical trials to establish the long-term efficacy and safety of β-D-mannuronic acid in a broader range of inflammatory and autoimmune conditions.

-